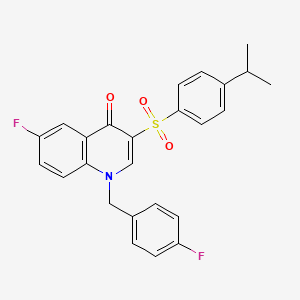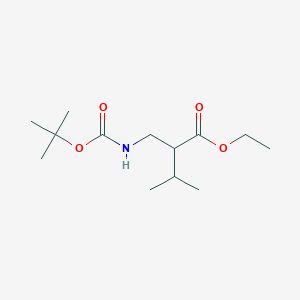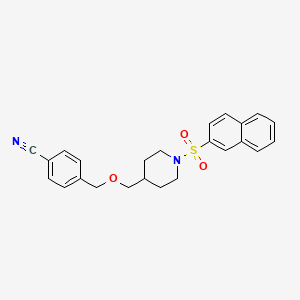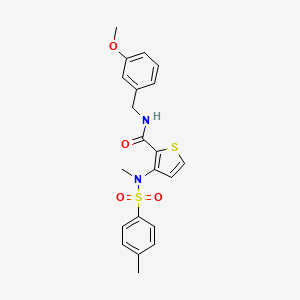![molecular formula C19H18F3NO B2665947 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 512795-92-5](/img/structure/B2665947.png)
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as SR141716A, is a potent and selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, focusing on six unique applications:
Anti-inflammatory Agents
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has shown potential as an anti-inflammatory agent. Its structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases .
Neuroprotective Agents
Research indicates that this compound may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in these conditions.
Analgesic Agents
The compound’s structure suggests it could be developed as an analgesic, providing pain relief by interacting with pain pathways in the central nervous system. This application is particularly relevant for chronic pain management, where new, effective analgesics are in high demand .
Anticancer Agents
Preliminary studies suggest that 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide may exhibit anticancer properties. It could potentially inhibit the growth of cancer cells by interfering with specific cellular pathways involved in cell proliferation and survival . This makes it a promising candidate for further research in cancer therapy.
Antiviral Agents
The compound’s unique chemical structure allows it to interact with viral proteins, potentially inhibiting viral replication. This application is particularly significant in the development of new antiviral drugs, especially in the face of emerging viral threats .
Antifungal Agents
There is potential for this compound to be developed as an antifungal agent. Its ability to disrupt fungal cell membranes or interfere with fungal metabolism could make it effective against a range of fungal infections .
Antibacterial Agents
Research also suggests that 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide could serve as an antibacterial agent. It may inhibit bacterial growth by targeting specific bacterial enzymes or disrupting bacterial cell walls . This application is crucial in the development of new antibiotics, particularly given the rise of antibiotic-resistant bacteria.
Pharmacological Probes
Finally, this compound can be used as a pharmacological probe in research to study various biological processes. Its interactions with different biological targets can help elucidate the mechanisms of diseases and the effects of potential therapeutic agents .
Wirkmechanismus
While the exact mechanism of action for “1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide” is not available, related compounds such as N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been found to inhibit NLRP3 inflammasome, which is associated with the pathogenesis of many common neurodegenerative diseases .
Eigenschaften
IUPAC Name |
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-9-6-10-16(13-15)23-17(24)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKRBFJDWCHVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)


![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)


![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2665885.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)